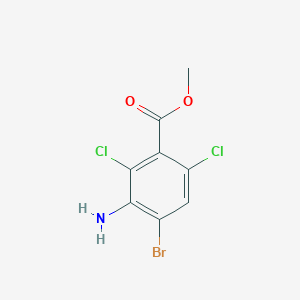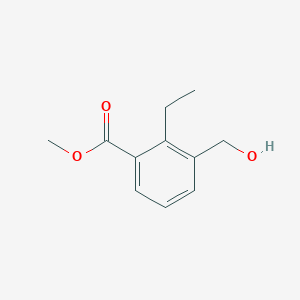
2-Ethylnaphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylnaphthalene-1-carboxylic acid is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthalene, characterized by the presence of an ethyl group at the second position and a carboxylic acid group at the first position. This compound is used in various chemical research and industrial applications due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethylnaphthalene-1-carboxylic acid can be synthesized through several methods:
Oxidation of Alkylbenzenes: One common method involves the oxidation of 2-ethylnaphthalene using strong oxidizing agents such as potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium.
Grignard Reagents: Another method involves the reaction of a Grignard reagent with carbon dioxide, followed by acidification to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex carboxylic acids or other derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products:
Oxidation Products: More oxidized carboxylic acids.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Various substituted naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
2-Ethylnaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-ethylnaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1-carboxylic acid: Lacks the ethyl group, making it less hydrophobic.
2-Methylnaphthalene-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 2-Ethylnaphthalene-1-carboxylic acid’s unique combination of an ethyl group and a carboxylic acid group provides distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for specialized applications .
Eigenschaften
Molekularformel |
C13H12O2 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
2-ethylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H12O2/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13(14)15/h3-8H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
MRDQZUZLQVBBRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=CC=CC=C2C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrazolo[3,4-b]pyridine](/img/structure/B13900879.png)


![[4,4'-Bis-trifluoromethyl]bis[(2,4-difluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13900902.png)
![Ethyl 5-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B13900909.png)



![[(1S,3R,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13900938.png)





